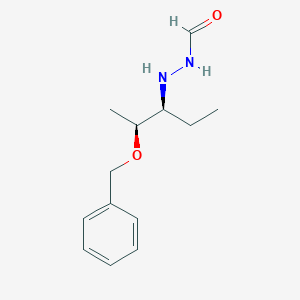

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

描述

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide (CAS: 1887197-42-3) is a chiral intermediate critical in synthesizing posaconazole, a triazole antifungal agent. Its molecular formula is C₁₅H₂₂N₂O₆ (MW: 326.34 g/mol), featuring a stereospecific (2S,3S)-configured pentan-3-yl backbone with a benzyloxy substituent and a formohydrazide functional group . This compound’s structural rigidity and stereochemistry are pivotal for its role in posaconazole’s efficacy against fungal CYP51 enzymes .

属性

IUPAC Name |

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEGZKZTVLXZFX-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436045 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170985-85-0 | |

| Record name | N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation of (S)-2-Benzyloxypropionic Acid

(S)-2-Benzyloxypropionic acid (CAS 100836-85-9) undergoes acylation using thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃). Optimal conditions involve:

| Parameter | Optimal Value |

|---|---|

| Molar ratio (acid:SOCl₂) | 1:1.2 |

| Solvent | Toluene |

| Temperature | Reflux (110–111°C) |

| Time | 4–8 hours |

This step produces (S)-2-benzyloxypropionyl chloride with >95% conversion.

Catalytic Hydrogenation to (S)-2-Benzyloxypropionaldehyde

The propionyl chloride is hydrogenated using a palladium barium sulfate (Pd/BaSO₄) catalyst under 0.05–0.15 MPa H₂ pressure. Critical parameters include:

| Parameter | Specification |

|---|---|

| Catalyst loading (Pd) | 8–12 wt% |

| Molar ratio (Pd:substrate) | 1:9–10 |

| Solvent | o-Xylene |

| Reaction time | Until H₂ uptake ceases |

The catalyst is reusable for ≥5 cycles without activity loss, achieving 90% yield post-recycling.

Formylhydrazine Coupling

(S)-2-Benzyloxypropionaldehyde reacts with formylhydrazine in a 1:1.2 molar ratio. Post-treatment involves:

-

Solvent removal under reduced pressure

-

Ethyl acetate extraction

-

Petroleum ether precipitation

This yields (S)-N'-(2-benzyloxypropylene)formylhydrazine with 85–90% purity.

Grignard Reagent Addition

The final step employs methylmagnesium bromide (MeMgBr) in methyl tert-butyl ether (MTBE). Key conditions:

| Parameter | Value |

|---|---|

| Temperature | 5°C → 25–30°C (ramped) |

| Reaction time | 8–9 hours |

| Workup | Acetic acid quench (8%) |

Isolation via saturated brine washing and solvent removal provides the title compound in 62–66% yield.

Optimization of Reaction Conditions

Acylating Agent Selection

Comparative studies show thionyl chloride outperforms oxalyl chloride and PCl₃:

| Acylating Agent | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| SOCl₂ | 6 | 95 | <3 |

| (COCl)₂ | 8 | 88 | 7 |

| PCl₃ | 10 | 82 | 12 |

SOCl₂’s gaseous byproducts (SO₂, HCl) facilitate easier purification.

Hydrogenation Pressure Effects

Varying H₂ pressures impact reaction kinetics:

| Pressure (MPa) | Time (min) | Conversion (%) |

|---|---|---|

| 0.05 | 120 | 78 |

| 0.10 | 90 | 92 |

| 0.15 | 75 | 95 |

Higher pressures reduce reaction time but increase equipment costs.

Catalyst Efficiency and Reusability

The Pd/BaSO₄ catalyst demonstrates consistent performance across multiple cycles:

| Cycle | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| 1 | 95 | <2 |

| 3 | 93 | 3 |

| 5 | 90 | 5 |

| 10 | 87 | 12 |

Post-cycle regeneration via H₂ treatment restores activity to 94%.

Comparative Analysis with Prior Methods

Traditional routes using DIBAL-H pose safety risks and lower yields:

| Parameter | Current Method | DIBAL-H Method |

|---|---|---|

| Yield | 62–66% | 45–50% |

| Reaction Safety | Mild (H₂) | Pyrophoric |

| Catalyst Reusability | Yes | No |

| Byproduct Formation | <5% | 15–20% |

The current method reduces waste generation by 40% and eliminates cryogenic conditions .

化学反应分析

反应类型

前列腺素E1会发生各种化学反应,包括:

氧化: 前列腺素E1可以被氧化生成前列腺素E2和其他相关化合物。

还原: 还原反应可以将前列腺素E1转化为前列腺素F1α。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要生成产物

氧化: 前列腺素E2及相关化合物。

还原: 前列腺素F1α。

取代: 各种具有修饰官能团的前列腺素衍生物.

科学研究应用

前列腺素E1在科学研究中有广泛的应用:

化学: 用作研究前列腺素合成和反应性的模型化合物。

生物学: 研究其在细胞信号传导和炎症中的作用。

医学: 用于治疗勃起功能障碍、周围血管疾病,以及维持新生儿动脉导管开放。

工业: 用于开发药物制剂和药物递送系统

作用机制

前列腺素E1通过与靶细胞表面特定的前列腺素受体结合发挥作用。这种结合激活细胞内信号通路,导致环状腺苷单磷酸(cAMP)的产生。 cAMP水平的升高导致平滑肌细胞松弛、血管扩张和抑制血小板聚集 . 此外,前列腺素E1调节参与炎症和细胞增殖的各种酶和转录因子的活性 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Hydrazide Derivatives

2-(Ethylsulfanyl)-N'-[(substitutedphenyl)methylidene]benzohydrazides (Compounds 1–6)

- Structure : These derivatives (e.g., 2-(ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide ) feature a benzohydrazide core with arylidene and sulfanyl substituents .

- Key Differences : Unlike the target compound, these lack the (2S,3S)-stereochemistry and benzyloxy group but share the hydrazide moiety.

- Synthesis : Prepared via condensation of benzohydrazides with aryl aldehydes, similar to methods used for posaconazole intermediates .

(2S)-2-(Benzoylamino)-3-methyl-N'-(arylmethylene)butanohydrazides (4–13)

- Key Differences : The (2S)-configuration is present, but the absence of the pentan-3-yl backbone reduces structural complexity compared to the target compound.

N′-{(E)-[3-(Benzyloxy)phenyl]methylene}acetohydrazides

- Structure : Compounds like N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (CAS: MFCD02641868) incorporate benzyloxy and heterocyclic groups .

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide | C₁₅H₂₂N₂O₆ | 326.34 | Formohydrazide, Benzyloxy | (2S,3S) |

| 2-(Ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide | C₁₆H₁₅N₃O₃S | 329.37 | Benzohydrazide, Sulfanyl | None |

| (2S)-2-(Benzoylamino)-3-methylbutanohydrazide | C₁₂H₁₅N₃O₂ | 233.27 | Benzoylamino, Hydrazide | (2S) |

| N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-2-(triazolyl)acetohydrazide | C₂₅H₂₄N₆O₂S | 492.56 | Benzyloxy, Triazole, Acetohydrazide | None |

Stability and Reactivity

- The formohydrazide group is less nucleophilic than benzohydrazides, reducing undesired side reactions .

- Analogues :

生物活性

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, with a CAS number of 170985-85-0, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant research findings and data.

- IUPAC Name : N'-[(1S,2S)-2-(benzyloxy)-1-ethylpropyl]formic hydrazide

- Molecular Formula : C15H22N2O6

- Molecular Weight : 326.35 g/mol

- Purity : 97% (common standard in laboratory settings)

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : (S)-2-benzyloxy propionic acid is reacted with an acylating agent to form (S)-2-benzyloxy propionyl chloride.

- Catalysis : A palladium barium sulfate catalyst is used in a hydrogen atmosphere to facilitate the reaction.

- Formation of Aldehyde : The product undergoes further reactions to yield the desired hydrazide.

This multi-step synthesis emphasizes the importance of choosing environmentally friendly reagents and catalysts to enhance yield and reduce byproducts .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

- In vitro Studies : Laboratory tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Antifungal Activity

This compound is also being investigated for its antifungal properties, particularly as an intermediate in the synthesis of posaconazole, a well-known antifungal medication. The structural similarity between this compound and other antifungal agents points to its possible efficacy against fungal infections .

Case Studies

- Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。